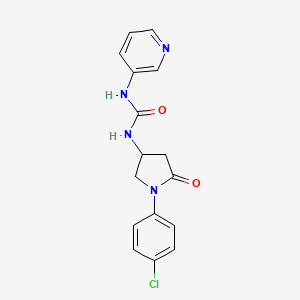

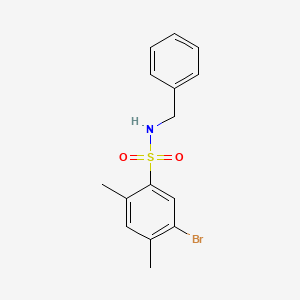

N-(3-phenylpropyl)-3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

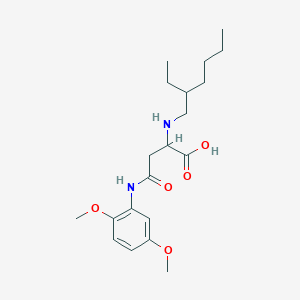

N-(3-phenylpropyl)-3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide, also known as PPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPOP belongs to a class of compounds called oxadiazoles, which have been studied extensively for their pharmacological properties.

Aplicaciones Científicas De Investigación

Structure-activity Relationships

The research on pyrazole derivatives, closely related to the chemical structure of N-(3-phenylpropyl)-3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide, highlights the importance of specific substituents for potent and selective activity against the cannabinoid CB1 receptor. Structural requirements identified include a para-substituted phenyl ring, a carboxamido group, and a dichlorophenyl substituent on the pyrazole ring for antagonistic activity. These studies serve as a foundational base for designing compounds with potential therapeutic applications, including the management of cannabinoid-related side effects (Lan et al., 1999).

Antiproliferative Activities

The exploration of 1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new chemical class for antiproliferative agents demonstrates the potential of these compounds in cancer research. These compounds act as tubulin inhibitors, offering a novel approach to targeting cancer cell proliferation and could be significant in developing new cancer therapies (Krasavin et al., 2014).

Antimicrobial and Antitubercular Potential

Research on N-substituted derivatives of oxadiazole bearing compounds, including those with piperidinyl groups, has shown moderate to significant activity against both Gram-positive and Gram-negative bacteria. This suggests the potential of such compounds in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Khalid et al., 2016).

Neurodegenerative Disease Research

Compounds with the oxadiazole and piperidine structure have been synthesized and evaluated as potential drug candidates for Alzheimer’s disease, highlighting the role of such chemical entities in neurodegenerative disease research. The focus on enzyme inhibition activity against acetylcholinesterase (AChE) underscores the therapeutic potential of these compounds in managing Alzheimer's disease symptoms (Rehman et al., 2018).

Interaction with Cannabinoid Receptors

The molecular interaction studies of cannabinoid receptor antagonists, structurally related to N-(3-phenylpropyl)-3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide, provide insights into the antagonistic mechanisms at the CB1 receptor. These studies are crucial for understanding how modifications to the chemical structure affect receptor binding and activity, potentially guiding the development of therapies for cannabinoid-related disorders (Shim et al., 2002).

Propiedades

IUPAC Name |

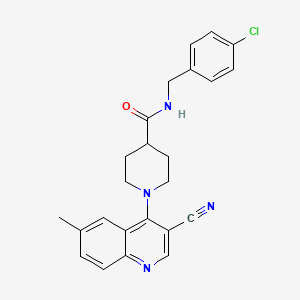

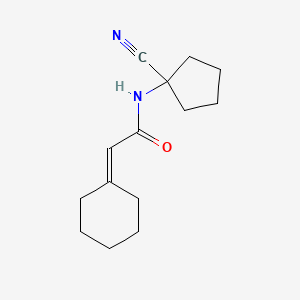

N-[(4-chlorophenyl)methyl]-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN4O/c1-16-2-7-22-21(12-16)23(19(13-26)15-27-22)29-10-8-18(9-11-29)24(30)28-14-17-3-5-20(25)6-4-17/h2-7,12,15,18H,8-11,14H2,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKIVZQYNSIBMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-Chlorophenyl)methyl]-1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2778331.png)

![13-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-2,3-dimethoxy-5,6,13,13a-tetrahydroisoquinolino[2,1-b]isoquinolin-8-one](/img/structure/B2778337.png)

![Tert-butyl 4-[2-(2-aminophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B2778338.png)

![4-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2778344.png)